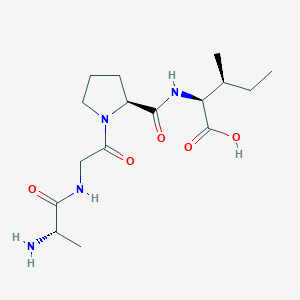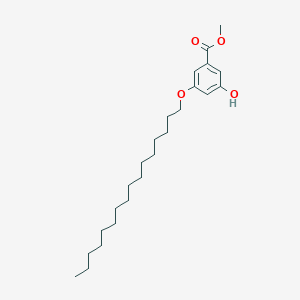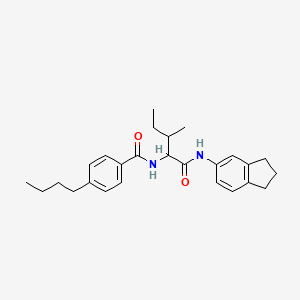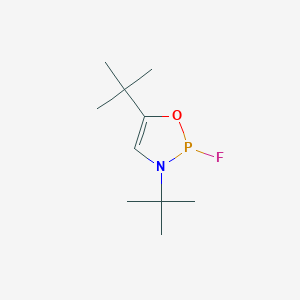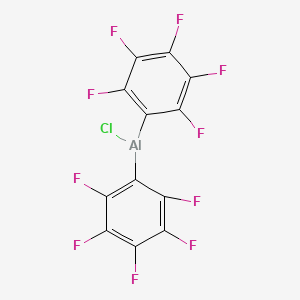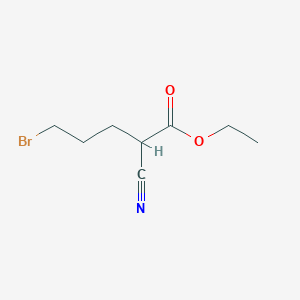
Ethyl 5-bromo-2-cyanopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-2-cyanopentanoate is an organic compound with the molecular formula C8H12BrNO2 It is a derivative of pentanoic acid, featuring a bromine atom and a cyano group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-cyanopentanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-cyanopentanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination at the desired position on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-2-cyanopentanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products such as ethyl 5-hydroxy-2-cyanopentanoate, ethyl 5-amino-2-cyanopentanoate, or ethyl 5-thio-2-cyanopentanoate can be formed.
Reduction: Ethyl 5-bromo-2-aminopentanoate.
Hydrolysis: 5-bromo-2-cyanopentanoic acid.
Applications De Recherche Scientifique
Ethyl 5-bromo-2-cyanopentanoate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical research: Potential precursor for the development of new drugs.
Material science: Used in the preparation of polymers and other advanced materials.
Biological studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of ethyl 5-bromo-2-cyanopentanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms.
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-2-cyanopentanoate can be compared with similar compounds such as:
Ethyl 5-chloro-2-cyanopentanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 5-bromo-2-aminopentanoate: Similar structure but with an amine group instead of a cyano group, resulting in different chemical behavior.
Ethyl 5-bromo-2-hydroxypentanoate: Similar structure but with a hydroxyl group instead of a cyano group, affecting its reactivity and applications.
This compound is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
344294-88-8 |
|---|---|
Formule moléculaire |
C8H12BrNO2 |
Poids moléculaire |
234.09 g/mol |
Nom IUPAC |
ethyl 5-bromo-2-cyanopentanoate |
InChI |
InChI=1S/C8H12BrNO2/c1-2-12-8(11)7(6-10)4-3-5-9/h7H,2-5H2,1H3 |
Clé InChI |
IVGKJRXZBLBLHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

